1-(Difluoromethyl)-2,4-dimethoxybenzene
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Overview
Description
1-(Difluoromethyl)-2,4-dimethoxybenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic difluoromethylation of 2,4-dimethoxybenzene using difluorocarbene precursors under controlled conditions . This reaction often requires the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using cost-effective and scalable reagents. The use of chlorodifluoromethane (Freon 22) or fluoroform as difluoromethylating agents is common in industrial settings due to their availability and reactivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 1-methyl-2,4-dimethoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Difluoromethyl)-2,4-dimethoxybenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-2,4-dimethoxybenzene exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, and amine groups, allowing it to mimic these functionalities in biological systems . This enables the compound to modulate enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
1-(Trifluoromethyl)-2,4-dimethoxybenzene: Similar structure but with a trifluoromethyl group, leading to different electronic and steric properties.
1-(Difluoromethyl)-4-methoxybenzene: Lacks the second methoxy group, resulting in different reactivity and applications.
1-(Difluoromethyl)-2,4-dihydroxybenzene: Hydroxyl groups instead of methoxy groups, affecting its chemical behavior and biological activity.
Uniqueness: 1-(Difluoromethyl)-2,4-dimethoxybenzene is unique due to the presence of both difluoromethyl and methoxy groups, which confer distinct electronic properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10F2O2 |
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Molecular Weight |
188.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5,9H,1-2H3 |
InChI Key |
MHVWJOMYXQSDPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)F)OC |
Origin of Product |
United States |
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